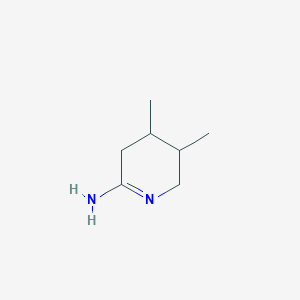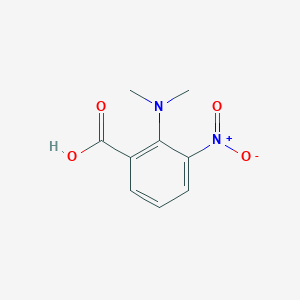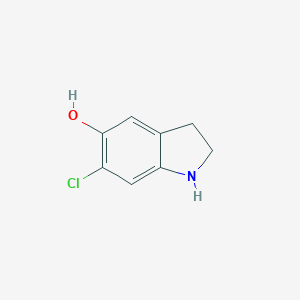![molecular formula C18H54LaN3Si6 B070882 Lanthanum tris[bis(trimethylsilyl)amide] CAS No. 175923-07-6](/img/structure/B70882.png)
Lanthanum tris[bis(trimethylsilyl)amide]
Vue d'ensemble
Description
Lanthanum tris[bis(trimethylsilyl)amide] is an organolanthanide compound with the chemical formula La(N(SiMe₃)₂)₃. It is a white to pale yellow solid that is sensitive to air and moisture. This compound is widely used in various fields due to its unique properties and reactivity.
Mécanisme D'action
Target of Action
Lanthanum Tris[bis(trimethylsilyl)amide], also known as LaNTMS, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
LaNTMS acts as a homogeneous catalyst in ester reduction and deoxygenative reduction of amides . It interacts with its targets (esters and amides) and facilitates their conversion to other compounds. For instance, in ester reduction, LaNTMS helps cleave alkyl and aryl esters to the corresponding alkoxy- and aryloxy-boronic esters .
Biochemical Pathways
It’s known that the compound plays a crucial role in the catalysis of ester and amide reduction reactions . These reactions are part of larger biochemical pathways in synthetic chemistry.
Result of Action
The primary result of LaNTMS’s action is the conversion of esters and amides to other compounds. For example, in ester reduction, LaNTMS helps convert alkyl and aryl esters to the corresponding alkoxy- and aryloxy-boronic esters . These esters can then be hydrolyzed to alcohols .
Action Environment
The action of LaNTMS is influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, reactions involving LaNTMS are typically carried out under controlled conditions to prevent its decomposition and ensure its efficacy and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lanthanum tris[bis(trimethylsilyl)amide] is typically synthesized by reacting lanthanum chloride (LaCl₃) with lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and air from affecting the reaction. The general reaction is as follows:
LaCl3+3LiN(SiMe3)2→La(N(SiMe3)2)3+3LiCl
The product is then purified by sublimation or recrystallization to obtain the desired compound .
Industrial Production Methods: Industrial production methods for lanthanum tris[bis(trimethylsilyl)amide] are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reaction between lanthanum chloride and lithium bis(trimethylsilyl)amide, followed by purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum tris[bis(trimethylsilyl)amide] undergoes various types of reactions, including:
Substitution: It catalyzes the addition of terminal alkynes to nitriles to form conjugated ynones.
Hydroamination: It serves as a catalyst precursor for enantioselective intramolecular hydroamination of aminoalkenes and aminodienes.
Common Reagents and Conditions:
Pinacolborane (HBpin): Used in reduction reactions.
Terminal Alkynes and Nitriles: Used in substitution reactions.
Aminoalkenes and Aminodienes: Used in hydroamination reactions.
Major Products:
Alcohols: Formed from the reduction of esters and amides.
Conjugated Ynones: Formed from the addition of terminal alkynes to nitriles.
Hydroaminated Products: Formed from the hydroamination of aminoalkenes and aminodienes.
Applications De Recherche Scientifique
Lanthanum tris[bis(trimethylsilyl)amide] has a wide range of applications in scientific research, including:
Catalysis: It is used as a homogeneous catalyst in various organic transformations, such as reductions, substitutions, and hydroaminations
Materials Science: It serves as a precursor for the synthesis of materials with unique electrical, optical, and magnetic properties.
Polymer Chemistry: It is used in the preparation of conductive polymers and coatings.
Biological Research: It is employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Comparaison Avec Des Composés Similaires
Lanthanum tris[bis(trimethylsilyl)amide] can be compared with other similar compounds, such as:
Samarium tris[bis(trimethylsilyl)amide]: Similar in structure and reactivity but with samarium as the central metal.
Yttrium tris[bis(trimethylsilyl)amide]: Similar in structure but with yttrium as the central metal.
Neodymium tris[bis(trimethylsilyl)amide]: Similar in structure but with neodymium as the central metal.
Uniqueness: Lanthanum tris[bis(trimethylsilyl)amide] is unique due to its high reactivity and selectivity in catalysis, making it a valuable compound in various chemical transformations .
Propriétés
IUPAC Name |
bis(trimethylsilyl)azanide;lanthanum(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.La/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYNTRMQDURVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54LaN3Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421941 | |
| Record name | Lanthanum tris[trimethyl-N-(trimethylsilyl)silanaminide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175923-07-6 | |
| Record name | Lanthanum tris[trimethyl-N-(trimethylsilyl)silanaminide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(N,N-bis(trimethylsilyl)amide) lanthanum(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


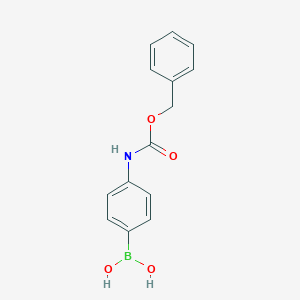
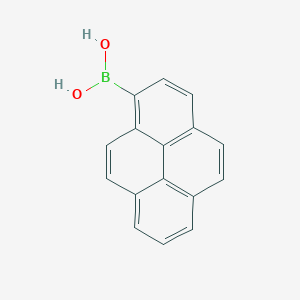

![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
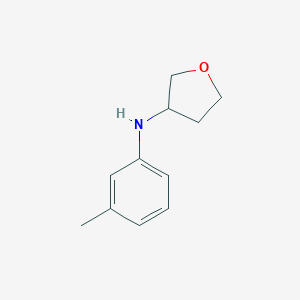


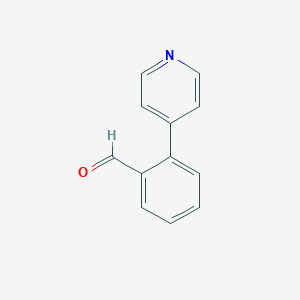
![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)

